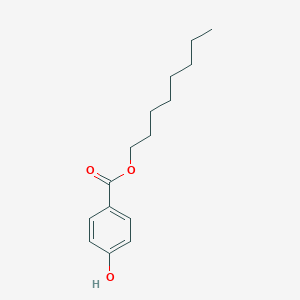

Octyl 4-hydroxybenzoate

Description

Properties

IUPAC Name |

octyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-12-18-15(17)13-8-10-14(16)11-9-13/h8-11,16H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKCMEDSBFQFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047957 | |

| Record name | Octylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219-38-1 | |

| Record name | Octyl p-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1219-38-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UVK431K6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with octanol. One common method involves using a sulfonic acid-modified heterogeneous catalyst in hexane at 70°C for 12 hours. The reaction yields a crude product with a purity of 92.12%, which can be further purified to 99.25% through recrystallization with methanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs microwave irradiation techniques to enhance reaction rates and yields. For instance, a method using iodine and triphenylphosphine in acetonitrile at 25-85°C under microwave irradiation has been reported to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Octyl 4-hydroxybenzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the hydroxyl group on the benzene ring.

Common Reagents and Conditions:

Esterification: Typically involves 4-hydroxybenzoic acid and octanol in the presence of a catalyst such as sulfuric acid or a sulfonic acid-modified heterogeneous catalyst.

Hydrolysis: Can be achieved using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products:

Esterification: Produces this compound.

Hydrolysis: Yields 4-hydroxybenzoic acid and octanol.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Octyl 4-hydroxybenzoate is characterized by its hydrophobic properties due to the long octyl chain, which enhances its solubility in non-polar solvents. This property makes it particularly useful in formulations requiring lipophilic characteristics. The compound acts as a substrate in biochemical pathways, contributing to the metabolism of aromatic compounds by serving as a substrate for specific enzymes like p-hydroxybenzoate hydroxylase .

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of various organic compounds. Its role in organic synthesis includes:

- Esterification : It can be synthesized through the esterification of 4-hydroxybenzoic acid with octanol, often using catalysts such as sulfuric acid or sulfonic acid-modified heterogeneous catalysts.

- Substitution Reactions : The hydroxyl group on the benzene ring allows for substitution reactions, making it versatile in creating more complex molecules .

Pharmaceuticals

In the pharmaceutical industry, this compound serves multiple functions:

- Preservative : It is commonly used as a preservative in pharmaceutical formulations due to its antimicrobial properties. It helps extend the shelf life of products by preventing microbial growth.

- Stabilizer : The compound stabilizes emulsions and other formulations, ensuring consistency and efficacy over time .

Agrochemicals

This compound plays a significant role in agrochemical applications:

- Intermediate in Pesticides : It is utilized as an intermediate in the production of pesticides and herbicides, contributing to their effectiveness and stability.

- Enhancer of Formulation Stability : Its hydrophobic nature aids in improving the stability of agrochemical formulations, making them more effective against pests .

Cosmetics

The cosmetic industry benefits significantly from this compound:

- Cosmetic Preservative : Similar to its use in pharmaceuticals, it acts as a preservative in cosmetic products, preventing spoilage and maintaining product integrity.

- Emulsifying Agent : Its emulsifying properties help stabilize mixtures of oil and water, which is essential for many cosmetic formulations .

Case Study 1: Preservative Efficacy

A study examined the preservative efficacy of this compound in various cosmetic formulations. Results indicated that concentrations as low as 0.1% effectively inhibited microbial growth over extended periods, confirming its utility as a cosmetic preservative .

Case Study 2: Agrochemical Formulations

Research on agrochemical formulations demonstrated that incorporating this compound enhanced the stability and effectiveness of herbicides under varying environmental conditions. The compound improved the solubility of active ingredients, facilitating better absorption by plants .

Comparison with Related Compounds

| Compound Name | Structure | Application Area | Unique Properties |

|---|---|---|---|

| Methyl 4-hydroxybenzoate | Short alkyl chain | Pharmaceuticals, Cosmetics | Lower hydrophobicity |

| Ethyl 4-hydroxybenzoate | Short alkyl chain | Pharmaceuticals | Moderate hydrophobicity |

| Propyl 4-hydroxybenzoate | Medium alkyl chain | Pharmaceuticals | Increased stability |

| This compound | Long alkyl chain | Pharmaceuticals, Agrochemicals | High hydrophobicity |

Mechanism of Action

The mechanism of action of Octyl 4-hydroxybenzoate involves its ability to interact with cellular membranes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The hydroxyl group on the benzene ring allows it to form hydrogen bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Structural and Functional Analogues: Paraben Esters

Parabens are alkyl esters of 4-hydroxybenzoic acid, differing in the length and branching of their alkyl chains. The table below summarizes critical differences:

Key Findings :

- Solubility : Solubility decreases with increasing alkyl chain length due to reduced hydrophilicity. This compound’s solubility (0.1164 g/L) is significantly lower than ethyl or butyl parabens but higher than dodecyl derivatives .

- Antimicrobial Activity : Shorter-chain parabens (e.g., ethyl, butyl) exhibit higher efficacy due to better membrane penetration. This compound’s moderate activity limits its use to formulations requiring prolonged release or stability in lipid-rich matrices .

Comparison with Octyl Gallate

Octyl gallate (CAS No. 1034-01-1), an ester of gallic acid, shares a similar C8 alkyl chain but differs in its phenolic substituents (three hydroxyl groups vs. one in octylparaben).

Key Insight : Octyl gallate outperforms octylparaben in antimicrobial potency, attributed to its additional hydroxyl groups enhancing redox activity and metal chelation . However, octylparaben remains preferred in pH-sensitive formulations due to its stability.

Isomeric and Branched-Chain Analogues

2-Ethylhexyl 4-hydroxybenzoate (CAS No. 5153-25-3) is a branched isomer of octylparaben.

Key Insight: Branching improves lipid solubility, making 2-ethylhexyl derivatives more suitable for non-aqueous systems. However, linear octylparaben offers better crystallinity and controlled release in emulsions .

Biological Activity

Octyl 4-hydroxybenzoate, also known as octyl paraben, is an ester of p-hydroxybenzoic acid and octanol. It is commonly used as a preservative in cosmetics and personal care products due to its antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential health effects, and environmental impact.

- Chemical Formula : C₁₅H₂₂O₃

- Molecular Weight : 250.34 g/mol

- CAS Number : 121-68-8

This compound exhibits its biological activity primarily through its antimicrobial properties. It disrupts microbial cell membranes, leading to cell lysis and death, which makes it effective against a range of bacteria and fungi. The compound's mechanism involves:

- Membrane Disruption : It integrates into microbial membranes, altering their permeability.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes critical for microbial metabolism.

Biological Activity Overview

Health Effects

Recent studies have raised concerns regarding the safety of this compound:

- Skin Irritation : The compound is classified as a skin irritant (H315) and may cause allergic reactions (H317) in sensitive individuals .

- Endocrine Disruption : There is evidence suggesting that parabens, including this compound, can mimic estrogen in the body, potentially leading to hormonal imbalances .

Case Studies

- Consumer Product Exposure : A study analyzing indoor dust revealed that octyl paraben was prevalent in various household products, raising concerns about chronic exposure . The study highlighted the need for further research on long-term health effects.

- Wastewater Treatment : Research has shown that this compound undergoes transformation during wastewater treatment processes, which can lead to the formation of potentially harmful byproducts . This emphasizes the importance of monitoring its environmental fate.

Environmental Impact

The environmental persistence of this compound has been documented, with studies indicating its presence in aquatic environments. Its potential to bioaccumulate raises concerns about ecological toxicity:

- Bioaccumulation Potential : Octyl paraben has been detected in various environmental matrices, including sediment and biota.

- Toxicity to Aquatic Life : Laboratory studies suggest that it may have harmful effects on aquatic organisms at certain concentrations.

Q & A

Q. What are the standard synthetic routes for producing octyl 4-hydroxybenzoate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of 4-hydroxybenzoic acid with octanol, typically catalyzed by sulfuric acid or enzymatic methods. The Kolbe-Schmitt reaction (carbonation of phenol derivatives under alkaline conditions) may also yield precursors for esterification . Reaction parameters like temperature (optimal range: 80–120°C), molar ratio of reactants (1:1.2 acid-to-alcohol), and catalyst loading (1–5% w/w) critically affect yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures ≥95% purity, validated by HPLC or melting point analysis (MP: 54°C) .

Q. How can researchers quantify this compound in complex matrices like biological or cosmetic formulations?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Use a C18 column, mobile phase of acetonitrile/water (70:30 v/v), and external calibration. For low-concentration samples, solid-phase extraction (C18 cartridges) pre-concentrates the analyte. Spectrophotometric methods (e.g., Folin-Ciocalteu assay) are less specific but suitable for rapid screening .

Q. What solubility characteristics of this compound are critical for formulation studies?

Solubility in water is poor (0.0079 g/L at 25°C) but improves in organic solvents (e.g., ethanol: 58.3 g/L, acetone: 124 g/L). Temperature-dependent solubility data (e.g., 0.116 g/L at 25°C vs. 0.368 g/L at 15°C in water) highlight the need for controlled temperature during dissolution experiments .

Advanced Research Questions

Q. How do substituents on the aromatic ring of 4-hydroxybenzoate derivatives affect enzymatic degradation pathways?

Enzymes like 4-hydroxybenzoate 1-hydroxylase from Candida parapsilosis exhibit strict substrate specificity. Substituents at the para-position (e.g., octyl ester groups) reduce catalytic efficiency (e.g., drops 10-fold compared to unsubstituted 4-hydroxybenzoate). Ortho- or meta-substitutions (e.g., nitro, chloro groups) abolish activity entirely, indicating steric and electronic constraints in the enzyme’s active site .

Q. What methodologies address contradictions in reported solubility data for this compound?

Discrepancies in solubility values (e.g., 0.116 g/L vs. 0.819 g/L at 25°C ) arise from differences in experimental protocols (equilibration time, agitation). To resolve these, standardized OECD 105 guidelines should be followed: saturate solutions for 24 hours under inert gas, filter through 0.45 µm membranes, and quantify via gravimetry or HPLC.

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G(d,p)) model hydrolysis kinetics. At pH > 8, ester bond cleavage is favored (ΔG‡ = 85 kJ/mol), aligning with experimental degradation studies. Molecular dynamics simulations further predict aggregation behavior in aqueous solutions, critical for nanoparticle formulation .

Q. What advanced techniques characterize intermolecular interactions in this compound crystals?

Single-crystal X-ray diffraction reveals a monoclinic lattice with hydrogen bonding between hydroxyl and ester groups (O–H···O distance: 2.68 Å). Hirshfeld surface analysis quantifies van der Waals interactions (70% contribution) and identifies π-π stacking (6%) as stabilization factors .

Methodological Guidance

Q. How should researchers design experiments to assess the preservative efficacy of this compound in multi-component systems?

Use a factorial design (e.g., Central Composite Design) to evaluate interactions with other preservatives (e.g., phenoxyethanol). Measure microbial log reduction (ASTM E2315) in formulations stored at 25°C/60% RH for 28 days. Statistical analysis (ANOVA, p < 0.05) identifies synergistic/antagonistic effects .

Q. What protocols ensure reproducibility in enzymatic assays involving this compound derivatives?

Standardize enzyme activity assays (e.g., oxygen consumption rate) with controls for uncoupling (e.g., catalase addition to detect H₂O₂). Report and values using Lineweaver-Burk plots, and validate via triplicate runs with ±5% error margins .

Q. How can researchers apply read-across strategies for toxicological assessment when data on this compound are limited?

Group with structurally similar parabens (e.g., methyl- or propyl-esters) sharing metabolic pathways (e.g., ester hydrolysis). Use QSAR models to predict endpoints like mutagenicity (e.g., Salmonella TA100 Ames test) and validate with in vitro assays (e.g., micronucleus test) .

Data Reporting Standards

- Experimental Sections : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, characterization (NMR, FT-IR), and statistical methods. Include raw data in appendices for reproducibility .

- Safety Protocols : Reference OSHA and GHS standards for handling (e.g., PPE: nitrile gloves, P95 respirators) and spill management (e.g., absorbent materials for organic solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.